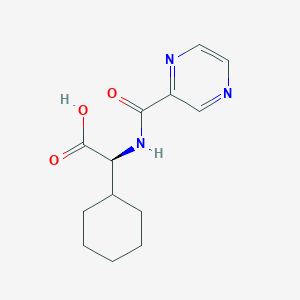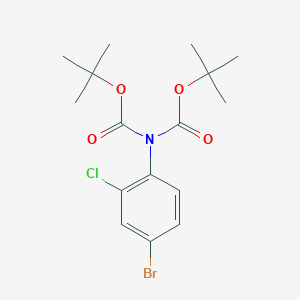
N-bis-Boc-4-bromo-2-chloroaniline
Vue d'ensemble
Description
N-bis-Boc-4-bromo-2-chloroaniline is a chemical compound with the linear formula C16H21BrClNO4 . It is a 2-bromo-4-substituted aniline that can be prepared from 4-chloroaniline via electrophilic bromination .
Synthesis Analysis
The synthesis of N-bis-Boc-4-bromo-2-chloroaniline involves the electrophilic bromination of 4-chloroaniline . The exact synthesis process for N-bis-Boc-4-bromo-2-chloroaniline is not detailed in the search results.Molecular Structure Analysis
The N-bis-Boc-4-bromo-2-chloroaniline molecule contains a total of 44 bonds. There are 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), and 1 imide(s) (-thio) .Physical And Chemical Properties Analysis
N-bis-Boc-4-bromo-2-chloroaniline has a molecular weight of 406.69924 g/mol . Other physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Synthesis of Protected Guanidines
N-bis-Boc-4-bromo-2-chloroaniline is instrumental in synthesizing protected guanidines, serving as a precursor for generating stable guanidine derivatives. These derivatives are essential for creating a wide range of guanidine compounds used in medicinal chemistry and as catalysts in organic synthesis. The introduction of Boc-protected guanidines facilitates the selective deprotection and further functionalization of guanidine moieties in complex synthetic pathways (Gers et al., 2003).
Peptide Chemistry
In peptide chemistry, N-bis-Boc-4-bromo-2-chloroaniline is utilized for phosphorylation of hydroxy amino acids, enabling the preparation of protected phosphopeptides. This application is particularly relevant for the synthesis of phosphorylated peptides, which are crucial for studying protein function and signaling pathways in biological systems (Bont et al., 1990).
Metal Mediated Synthesis
The compound also finds application in metal-mediated synthesis, serving as a ligand or a building block in the preparation of complex metallo-organic structures. Such applications highlight the versatility of N-bis-Boc-4-bromo-2-chloroaniline in facilitating the construction of coordination compounds with potential catalytic, magnetic, and electronic properties (Baumann et al., 1989).
Material Science and Catalysis
Further, its role extends to material science and catalysis, where it's involved in the synthesis of novel borylated compounds and materials. For example, it can act as a precursor or an intermediate in the synthesis of boron-containing compounds, which are significant in the development of new materials and catalysts for organic transformations (Segawa et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-(4-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUPQDPIERQERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis-Boc-4-bromo-2-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



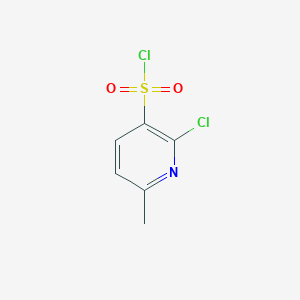
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)
![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)
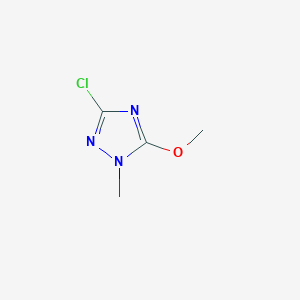
![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)
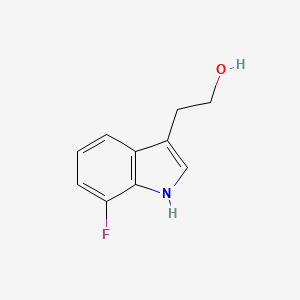
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
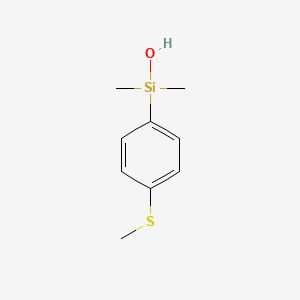
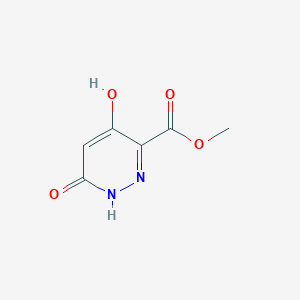
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
